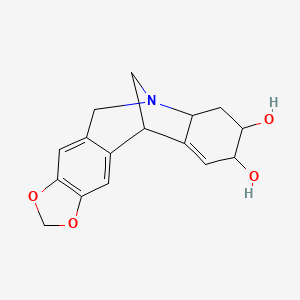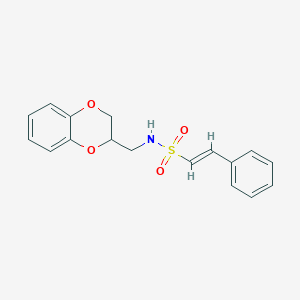
(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on the compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are typically determined experimentally .Scientific Research Applications
Synthesis and Characterization for Therapeutic Potential
- Anti-Inflammatory and Analgesic Activities : Synthesized derivatives of celecoxib, including sulfonamide compounds, have shown potential anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. This indicates a potential for developing therapeutic agents from sulfonamide derivatives for treating inflammation and pain (Ş. Küçükgüzel et al., 2013).
Applications in Photodynamic Therapy
- Photodynamic Therapy for Cancer Treatment : Novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated significant photophysical and photochemical properties suitable for Type II mechanisms in photodynamic therapy. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking their importance for cancer treatment applications (M. Pişkin et al., 2020).
Antibacterial and Biofilm Inhibition
- Bacterial Biofilm Inhibition : New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown suitable inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis, indicating their potential use in combating bacterial infections and biofilm-associated problems (M. Abbasi et al., 2020).
Antidiabetic Applications
- Anti-Diabetic Potential : A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfon)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies. While these compounds demonstrated weak to moderate activity, they represent a foundation for further exploration as therapeutic agents for type-2 diabetes (M. Abbasi et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-23(20,11-10-14-6-2-1-3-7-14)18-12-15-13-21-16-8-4-5-9-17(16)22-15/h1-11,15,18H,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRGCUBZXALGL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

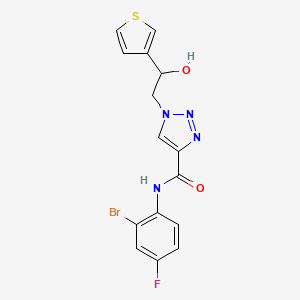
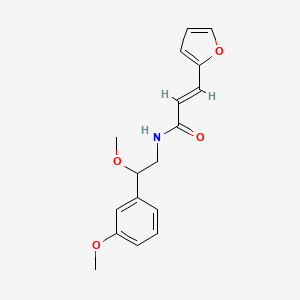
![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)
![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2719568.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)
![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)
![9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B2719571.png)
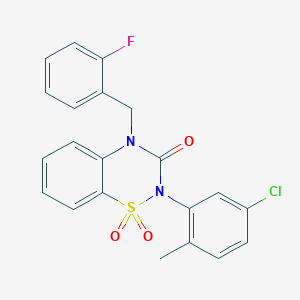
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)
